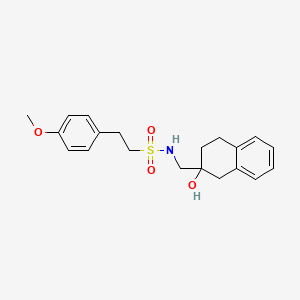

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

This sulfonamide derivative features a tetrahydronaphthalene core substituted with a hydroxy group at position 2, a methylene-linked sulfonamide group, and a 4-methoxyphenyl ethane side chain. Structural analogs in the literature highlight its relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to bulky aromatic systems .

Properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c1-25-19-8-6-16(7-9-19)11-13-26(23,24)21-15-20(22)12-10-17-4-2-3-5-18(17)14-20/h2-9,21-22H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWZYQBITKVPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Naphthalene Derivative: The starting material, 2-hydroxy-1,2,3,4-tetrahydronaphthalene, can be synthesized through the reduction of 2-naphthol using a suitable reducing agent such as sodium borohydride.

Alkylation: The naphthalene derivative is then alkylated with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

Sulfonamide Formation: The alkylated product is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide moiety.

Methoxylation: Finally, the compound is methoxylated using a methoxy group donor, such as dimethyl sulfate, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the naphthalene ring can undergo oxidation to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study the interactions of sulfonamide derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

Medically, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide could be explored for its potential as a therapeutic agent. Sulfonamide derivatives are known for their antibacterial properties, and this compound could be evaluated for similar activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide would depend on its specific application. Generally, sulfonamide compounds inhibit the activity of enzymes by mimicking the substrate or binding to the active site. This compound could interact with enzymes involved in metabolic pathways, leading to inhibition of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Effects

- Tetrahydronaphthalene Core : The target compound shares this bicyclic framework with trans-4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines (). However, the latter feature dimethylamine substituents at position 2, whereas the target compound has a hydroxy group and sulfonamide chain. This difference likely impacts binding affinity and solubility; for example, sulfonamides often exhibit stronger hydrogen-bonding capacity compared to amines .

- Hydroxy Group: The 2-hydroxy substitution in the target compound is absent in analogs like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (), which instead has a naphthalene extension. The hydroxy group could confer improved aqueous solubility but may reduce metabolic stability compared to non-polar substituents .

Sulfonamide Functionality

- The target’s sulfonamide group aligns with (E)-N-aryl-2-arylethenesulfonamide derivatives (), which also contain methoxy-substituted aryl groups.

- Enantiomeric purity is critical for biological activity, as seen in chiral diene ligands .

Methoxyphenyl Substituents

- The 4-methoxyphenyl group in the target is analogous to substituents in and . However, ’s compound 6s includes a 2,4,6-trimethoxyphenyl group, which may enhance π-π stacking but reduce solubility due to increased hydrophobicity .

Comparative Data Table

Research Implications and Limitations

- Gaps in Data : The absence of the target’s synthetic details, spectral data (e.g., NMR, IR), and biological profiling limits direct comparisons. Future studies should prioritize these analyses.

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it features a sulfonamide group attached to a tetrahydronaphthalene moiety. This structure is significant for its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 373.50 g/mol |

| Chemical Formula | C22H25NO3S |

| Solubility | Soluble in DMSO and ethanol |

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of Intermediate : The starting material, 2-hydroxy-1,2,3,4-tetrahydronaphthalene, undergoes alkylation to introduce the methyl group.

- Amidation Reaction : The resultant intermediate is reacted with 4-methoxyphenylsulfonyl chloride in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Molecular Targets : It may interact with enzymes and receptors involved in cellular signaling pathways.

- Pathways Modulation : The compound appears to modulate pathways related to inflammation and cell proliferation, potentially leading to anti-inflammatory and anticancer effects.

Anti-inflammatory Effects

Research indicates that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. For instance:

- In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, compounds demonstrated the ability to inhibit nitric oxide (NO) and prostaglandin E₂ production in a dose-dependent manner .

- The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was noted as a mechanism through which these compounds exert their anti-inflammatory effects .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties:

- Compounds with similar structures have shown potential in modulating cancer cell signaling pathways, leading to apoptosis in various cancer cell lines.

Case Studies

- Study on Inflammation : A study evaluated the effects of related compounds on LPS-induced inflammation in RAW 264.7 cells. Results indicated a significant reduction in NO production and expression levels of inflammatory markers iNOS and COX-2 at higher concentrations .

- Antitumor Activity : Research on structurally related sulfonamides has indicated their potential to enhance the efficacy of chemotherapeutic agents while reducing side effects such as nephrotoxicity associated with cisplatin treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.